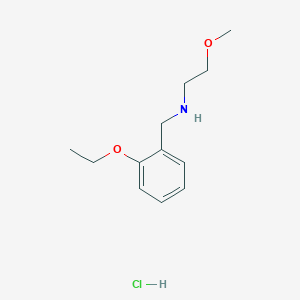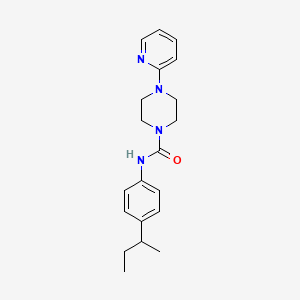![molecular formula C21H23N5O2 B5343188 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide is not fully understood. However, several studies have suggested that this compound acts by inhibiting various cellular processes, including DNA synthesis and cell division. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has also been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide in lab experiments is its potential application in the treatment of various diseases. This compound has shown promising results in the treatment of cancer and infectious diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One of the future directions is the development of more potent analogs of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, the potential application of this compound in the treatment of other diseases, including viral infections, should be investigated. Finally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of various diseases, including cancer and infectious diseases. The synthesis method of this compound is well-established, and its potential application in scientific research is significant. Further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, the development of more potent analogs of this compound and investigation of its potential application in the treatment of viral infections should be explored.
Méthodes De Synthèse
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves the reaction of 4-acetyl-1-piperazine with 4-nitrophenylhydrazine to form 4-(4-acetyl-1-piperazinyl)phenylhydrazine. This intermediate is then reacted with 2-(1H-benzimidazol-1-yl)acetic acid to form this compound. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-established.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has shown promising results in the treatment of various diseases, including cancer and infectious diseases. Several scientific studies have reported the potential use of this compound as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has also been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16(27)24-10-12-25(13-11-24)18-8-6-17(7-9-18)23-21(28)14-26-15-22-19-4-2-3-5-20(19)26/h2-9,15H,10-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQXCKJIIKPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5343111.png)
![8-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343123.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5343138.png)
![N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5343140.png)


![4-bromo-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5343154.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)